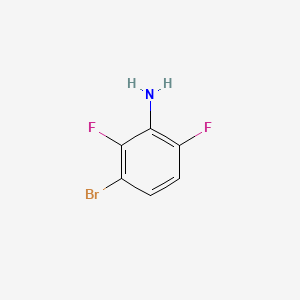

3-Bromo-2,6-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZADWSSPWORHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303939 | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262198-07-1 | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2,6-difluoroaniline physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Bromo-2,6-difluoroaniline. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a visualization of its role in a typical synthetic workflow.

Core Physical Properties

This compound is a halogenated aniline compound utilized in organic synthesis and as a chemical reaction reagent.[1] It serves as a crucial intermediate in the creation of various drugs and pesticides.[2] The presence of bromine and fluorine atoms, along with an amino group on the benzene ring, gives it distinct reactivity for reactions like nucleophilic substitution.[2] It is typically supplied with a purity of 98% or higher for research and high-end synthetic applications and exhibits good chemical stability under normal storage conditions.[2]

The physical characteristics of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1262198-07-1 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.00 g/mol |

| Appearance | Off-white to light brown solid.[1] |

| White to pale cream powder or crystalline powder.[3] | |

| Colorless to light yellow liquid or solid.[2] | |

| Melting Point | A specific melting point range exists, though exact data is not widely reported.[2] |

| Boiling Point | 203.6 ± 35.0 °C (Predicted)[2] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 0.74 ± 0.10 (Predicted)[2] |

| Solubility | Good solubility in organic solvents such as ethanol, ether, and chloroform; relatively poor solubility in water.[2] |

| Odor | Has a special aromatic amine odor.[2] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube. Pure compounds typically exhibit a sharp melting point, while impurities will lower the melting point and broaden the range.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer, and the solid sample.[4]

-

Procedure:

-

A small amount of the finely powdered organic solid is packed into a capillary tube.[4]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

-

The assembly is placed in a heating bath (like an oil bath in a Thiele tube or a heated metal block in a Mel-Temp apparatus).

-

The sample is heated slowly, with the temperature rising at a rate of about 1-2°C per minute, especially near the expected melting point.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

2.2. Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3]

-

Apparatus: Thiele tube or an aluminum block setup, a small fusion tube, a capillary tube sealed at one end, a thermometer, and the liquid sample.[1]

-

Procedure:

-

A small amount of the organic liquid is placed in a fusion tube.[1]

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[1]

-

The fusion tube is attached to a thermometer and heated slowly and uniformly in a Thiele tube or on an aluminum block.[1]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the liquid.[1]

-

2.3. Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification techniques like crystallization and extraction.[5] The general principle of "like dissolves like" is a useful guideline.[5]

-

Apparatus: Test tubes, spatula, and a selection of solvents (e.g., water, hexane, ethanol, dilute acid, and dilute base).

-

Procedure:

-

Place a small, measured amount of the solid compound (e.g., 25 mg) into a test tube.[6]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[6]

-

Stir the sample continuously for about 60 seconds.[5]

-

Observe whether the compound dissolves completely (soluble), partially dissolves, or does not dissolve at all (insoluble).[5]

-

For liquid samples, mix equal volumes of the liquid compound and the solvent. If a single layer forms, the liquids are miscible; if two layers form, they are immiscible.[5]

-

Visualization of Synthetic Workflow

As an intermediate in organic synthesis, this compound is part of a broader workflow that includes reaction, work-up, purification, and analysis. The following diagram illustrates a typical workflow for the synthesis of a target molecule using such an intermediate.

Caption: A typical workflow in organic synthesis.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. zhonghanchemical.com [zhonghanchemical.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Bromo-2,6-difluoroaniline chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and significance of 3-Bromo-2,6-difluoroaniline, a key intermediate in various fields of chemical synthesis.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and an amino group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in the synthesis of complex molecules.

CAS Number: 1262198-07-1

Molecular Formula: C₆H₄BrF₂N

The structure of this compound is characterized by the placement of the functional groups on the aniline core. The fluorine atoms at positions 2 and 6 sterically hinder the amino group and influence the electronic properties of the aromatic ring. The bromine atom at position 3 serves as a versatile handle for further chemical transformations, particularly cross-coupling reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary based on the purity and experimental conditions.

| Property | Value |

| Molecular Weight | 208.01 g/mol |

| Appearance | Off-white to light brown solid |

| Boiling Point (Predicted) | 203.6 ± 35.0 °C |

| Density (Predicted) | 1.788 ± 0.06 g/cm³ |

| pKa (Predicted) | 0.74 ± 0.10 |

| SMILES | C1(=C(C=CC(=C1F)Br)F)N |

| InChI | InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by its functional groups. The amino group can undergo typical reactions such as acylation and diazotization. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms enhance the electrophilicity of the aromatic ring, potentially influencing the regioselectivity of further substitutions.

Experimental Protocols

As a specific protocol for the synthesis of this compound was not found, a detailed methodology for the synthesis of the closely related isomer, 4-Bromo-2,6-difluoroaniline , is provided below as an illustrative example.

Synthesis of 4-Bromo-2,6-difluoroaniline

-

Materials: 2,6-difluoroaniline, Acetic acid, Bromine.

-

Procedure:

-

Dissolve 2,6-difluoroaniline in acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining the temperature below 25 °C.

-

Stir the mixture at room temperature for a specified period.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

-

Neutralize the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Caption: A logical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms allows for the strategic introduction of this moiety into larger molecules to modulate their biological activity, pharmacokinetic properties, and material characteristics.

-

Medicinal Chemistry: Halogenated anilines are common precursors in the synthesis of pharmacologically active compounds. The fluorine atoms can improve metabolic stability and binding affinity, while the bromine atom provides a site for further molecular elaboration.

-

Materials Science: This compound can be used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and other organic electronics, where the electronic properties of the fluorinated and brominated aromatic ring are advantageous.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a hazardous substance.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| 6.1 |

| H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Spectroscopic Characterization of 3-Bromo-2,6-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Bromo-2,6-difluoroaniline (CAS No. 1262198-07-1). Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available information, predicted spectroscopic characteristics based on analogous compounds, and standardized experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₄BrF₂N

-

Molecular Weight: 208.01 g/mol

-

Appearance: Typically a white to pale cream powder or crystalline powder.[1]

-

Purity: Commercially available with purity ≥95.0% (HPLC).[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from similar halogenated aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (Hz) |

| ~ 6.8 - 7.2 | m | 1H | Ar-H5 | J(H-F), J(H-H) |

| ~ 6.6 - 7.0 | m | 1H | Ar-H4 | J(H-F), J(H-H) |

| ~ 4.0 (broad) | s | 2H | -NH₂ | - |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Predicted Coupling |

| ~ 150 - 160 | C2, C6 | ¹J(C-F) |

| ~ 135 - 145 | C1 | - |

| ~ 125 - 135 | C4 | ³J(C-F) |

| ~ 115 - 125 | C5 | ²J(C-F) |

| ~ 90 - 100 | C3 | ²J(C-F) |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -100 to -140 | F2, F6 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1520 - 1470 | Strong | C=C aromatic ring stretch |

| 1350 - 1250 | Strong | C-N stretch |

| 1200 - 1000 | Strong | C-F stretch |

| 800 - 600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 207/209 | [M]⁺ | Molecular ion with characteristic ~1:1 isotopic pattern for Bromine. |

| 128 | [M - Br]⁺ | Loss of Bromine radical. |

| 101 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide. |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.

-

Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise (e.g., 1024 or more), relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~200 ppm, referenced to an appropriate standard (e.g., CFCl₃).

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluoroaniline from 2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the preparation of 3-bromo-2,6-difluoroaniline, a valuable substituted aniline intermediate in pharmaceutical and agrochemical research. Due to the directing effects of the substituents on the aniline ring, direct bromination of 2,6-difluoroaniline predominantly yields the undesired 4-bromo isomer. The presented methodology circumvents this regioselectivity challenge by proceeding through a nitrated intermediate, allowing for controlled bromination at the desired 3-position.

Synthetic Strategy Overview

The synthesis of this compound from 2,6-difluoroaniline is accomplished via a three-step process. This strategy involves the initial oxidation of the amino group to a nitro group, followed by the regioselective bromination of the resulting 2,6-difluoronitrobenzene, and concluding with the reduction of the nitro group to afford the target aniline.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoronitrobenzene

The initial step involves the oxidation of 2,6-difluoroaniline to 2,6-difluoronitrobenzene. A common method for this transformation is the use of a peroxy acid, which can be generated in situ. An alternative detailed below utilizes sodium perborate in acetic acid.

Reaction Scheme:

Caption: Oxidation of 2,6-difluoroaniline.

Protocol:

A mixture of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) is stirred at 80°C.[1] A solution of 2,6-difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) is then added slowly to the heated mixture. The reaction temperature is maintained between 80-90°C for 1 hour.[1] After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether. The combined organic layers are washed with a dilute sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.[1] The crude product is purified by flash chromatography on silica gel (eluting with 10% THF/hexane) to yield 2,6-difluoronitrobenzene.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 2,6-Difluoroaniline | 129.11 | 11.0 | 85 | - |

| Sodium Perborate Tetrahydrate | 153.86 | 65 | 422 | - |

| 2,6-Difluoronitrobenzene | 159.09 | 7.0 | 44 | 52 |

Step 2: Synthesis of 3-Bromo-2,6-difluoronitrobenzene

This step involves the electrophilic aromatic substitution of 2,6-difluoronitrobenzene. The nitro group is a meta-director, and the fluorine atoms are ortho-, para-directors. This combination of directing effects favors the introduction of the bromine atom at the 3-position.

Reaction Scheme:

Caption: Bromination of 2,6-difluoronitrobenzene.

Protocol:

To a stirred solution of 2,6-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane or neat), a catalytic amount of iron powder is added. Bromine is then added dropwise at a controlled temperature, typically between 0°C and room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched with an aqueous solution of sodium bisulfite to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 2,6-Difluoronitrobenzene | 159.09 | 1.0 |

| Bromine | 159.81 | 1.0-1.2 |

| 3-Bromo-2,6-difluoronitrobenzene | 237.99 | - |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group in 3-bromo-2,6-difluoronitrobenzene to an amino group. This is a standard transformation with several reliable methods available.

Reaction Scheme:

References

Reactivity of the Bromine Atom in 3-Bromo-2,6-difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-2,6-difluoroaniline, a versatile building block in modern organic synthesis. The presence of ortho-fluorine atoms and an adjacent amino group significantly influences the reactivity of the C-Br bond, making it a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions and other transformations. This document details the experimental protocols, quantitative data, and mechanistic aspects of key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. The information presented is intended to serve as a practical resource for researchers in drug discovery and materials science.

Introduction

This compound is a halogenated aniline derivative that has garnered significant interest as a synthetic intermediate.[1][2] Its unique substitution pattern, featuring a reactive bromine atom, two deactivating yet ortho-directing fluorine atoms, and an activating amino group, imparts a distinct chemical behavior. The bromine atom serves as a versatile handle for the introduction of a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide will delve into the specific reactivity of the bromine atom in this molecule, providing detailed experimental conditions and mechanistic insights for its key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for halogens in such couplings is I > Br > Cl > F, positioning the bromine atom as a highly effective leaving group for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the readily available literature, protocols for structurally similar ortho-bromoanilines provide a strong predictive framework for its reactivity. The reaction is anticipated to proceed efficiently to generate substituted 2,6-difluoro-3-aminobiphenyl derivatives.

A diagram illustrating the key components of the Suzuki-Miyaura coupling reaction.

The following protocol for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines can be adapted for this compound.[3]

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Notes |

| Aryl Halide | This compound (1.0 equiv) | --- |

| Boronic Acid/Ester | 1.5 equiv | Can be varied based on reactivity. |

| Catalyst | CataCXium A Pd G3 (10 mol%) | A highly effective palladacycle for this transformation.[3] |

| Base | K3PO4 (2.0 equiv) | A strong base is typically required. |

| Solvent | 2-MeTHF | Demonstrated high yields for similar substrates.[3] |

| Temperature | 90 °C | Reaction temperature may require optimization. |

| Time | 1-24 h | Monitored by TLC or LC-MS. |

Procedure:

-

To a dried reaction vessel, add this compound, the boronic acid or ester, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the CataCXium A Pd G3 catalyst.

-

Add 2-methyltetrahydrofuran via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction is highly effective for coupling aryl bromides with a wide range of primary and secondary amines. For this compound, this transformation allows for the synthesis of various N-substituted 2,6-difluoro-1,3-diaminobenzene derivatives. A detailed protocol for the monoamination of the closely related 1,3-dibromo-2,5-difluorobenzene provides a robust starting point for the development of specific reaction conditions.[5]

References

- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic properties of 3-Bromo-2,6-difluoroaniline, a halogenated aniline of interest in organic synthesis and medicinal chemistry. Due to a scarcity of direct experimental data for this specific isomer, this guide establishes the foundational electronic principles and leverages data from the closely related isomer, 4-Bromo-2,6-difluoroaniline, as a practical case study. All information derived from external sources is appropriately cited.

Introduction: Electronic Effects in Halogenated Anilines

The reactivity and properties of substituted benzene rings are profoundly influenced by the electronic effects of their substituents. These effects are broadly categorized into two types: inductive effects and resonance (or mesomeric) effects.

-

Inductive Effect (-I): This is the transmission of charge through sigma (σ) bonds.[1] Electronegative atoms, such as halogens and the nitrogen of the amino group, pull electron density away from the carbon atom to which they are attached. This effect weakens with distance. Fluorine is the most electronegative halogen, and thus exerts the strongest -I effect.

-

Resonance Effect (+R or -R): This effect involves the delocalization of π-electrons across the aromatic system. Substituents with lone pairs of electrons, like the amino group (-NH₂) and halogens (-F, -Br), can donate this electron density to the benzene ring, a phenomenon known as a positive resonance effect (+R).[1] Conversely, groups with π-bonds to electronegative atoms can withdraw electron density from the ring (-R effect).

In halogenated anilines, a delicate balance between these opposing forces dictates the molecule's overall electronic character and reactivity. The amino group is a strong +R donor and a moderate -I withdrawer, leading to an overall activation of the aromatic ring towards electrophilic substitution. Halogens, on the other hand, are strongly electron-withdrawing via the -I effect but weakly electron-donating through the +R effect.[1] For fluorine, the -I effect typically outweighs the +R effect, leading to a deactivation of the ring.

Electronic Landscape of this compound

In this compound, the aniline ring is substituted with two fluorine atoms ortho to the amino group, and a bromine atom meta to the amino group. This specific arrangement leads to a complex interplay of electronic effects that significantly modulates the electron density distribution within the aromatic ring.

The two ortho-fluorine atoms exert a powerful -I effect, significantly withdrawing electron density from the carbons to which they are attached (C2 and C6) and, to a lesser extent, from the rest of the ring. Their +R effect, while present, is much weaker and is largely overshadowed by their inductive pull. The bromine atom at the meta position also contributes a -I effect, though weaker than that of fluorine. Its +R effect is also less pronounced than that of fluorine and does not direct electron density to the same positions as an ortho or para substituent.

The amino group, a strong +R electron-donating group, pushes electron density into the ring, primarily at the ortho and para positions. However, in this molecule, the two ortho positions are occupied by strongly electron-withdrawing fluorine atoms. This leads to a significant polarization of the molecule and a complex pattern of reactivity.

Below is a diagram illustrating the primary inductive and resonance effects at play in this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1262198-07-1 | [2] |

| Molecular Formula | C₆H₄BrF₂N | [2] |

| Molecular Weight | 208.01 g/mol | [2] |

| Appearance | Off-white to light brown solid | [3] |

| Boiling Point (Predicted) | 203.6 ± 35.0 °C | [2][3] |

| Density (Predicted) | 1.788 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 0.74 ± 0.10 | [2][3] |

The predicted low pKa value suggests that the electron-withdrawing effects of the three halogen substituents significantly decrease the basicity of the amino group.

Case Study: 4-Bromo-2,6-difluoroaniline

To provide a practical context for the spectroscopic and synthetic aspects of a bromo-difluoroaniline, we will examine the well-documented isomer, 4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4).

Spectroscopic Data

The following table summarizes the key experimental spectroscopic data for 4-Bromo-2,6-difluoroaniline.

| Spectroscopic Data | Value | Source |

| ¹H NMR | δ (ppm): 3.95 (s, 2H, NH₂), 7.15 (d, J=7.6 Hz, 2H, ArH) | [4] (data derived from similar compounds in source) |

| ¹³C NMR | δ (ppm): 152.9 (d, J=242.4 Hz), 125.0 (t, J=10.6 Hz), 118.9 (d, J=2.9 Hz), 111.4 (t, J=20.3 Hz) | [4] (data derived from similar compounds in source) |

| IR (KBr, cm⁻¹) | 3485, 3390 (N-H stretch), 1625 (N-H bend), 1480 (C=C stretch), 1030 (C-F stretch) | [4] |

| Mass Spectrometry (m/z) | 209, 207 (M⁺), 128, 101 | [4] |

Note: The NMR data is representative and may vary slightly depending on the solvent and instrument used.

Representative Synthesis of a Bromo-difluoroaniline

The synthesis of 4-Bromo-2,6-difluoroaniline is typically achieved through the electrophilic bromination of 2,6-difluoroaniline. The strong activating and ortho, para-directing effect of the amino group, combined with the deactivating effect of the two fluorine atoms, directs the incoming bromine to the para position.

This protocol is adapted from established literature procedures.[5][6][7]

Materials:

-

2,6-difluoroaniline

-

Glacial acetic acid

-

Bromine

-

Sodium thiosulphate

-

Sodium acetate

-

Water

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of 2,6-difluoroaniline (e.g., 101.5 g, 0.79 mol) in glacial acetic acid (550 ml) is prepared in a suitable reaction vessel equipped with a dropping funnel and a stirrer. The solution is cooled in an ice bath to maintain a temperature below 25°C.

-

A solution of bromine (e.g., 127.0 g, 0.79 mol) in glacial acetic acid (200 ml) is added dropwise to the stirred aniline solution, ensuring the temperature remains below 25°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

To quench the excess bromine, a solution of sodium thiosulphate (50 g) and sodium acetate (125 g) in water (700 ml) is added to the reaction mixture.

-

The mixture is then cooled in a refrigerator overnight to facilitate the precipitation of the product.

-

The crude product is collected by filtration and then dissolved in diethyl ether.

-

The ether solution is washed successively with water, 10% sodium hydroxide solution, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Bromo-2,6-difluoroaniline.

-

Further purification can be achieved by steam distillation or recrystallization to obtain a colorless solid.

The following diagram illustrates the general workflow for this synthesis.

Conclusion

The electronic character of this compound is dominated by the strong inductive electron withdrawal of the two ortho-fluorine atoms, which significantly reduces the electron-donating ability of the amino group and the overall electron density of the aromatic ring. This makes the molecule less susceptible to electrophilic aromatic substitution compared to aniline itself. The bromine atom at the meta position further contributes to this deactivation through its inductive effect. The interplay of these effects results in a unique electronic environment that can be exploited in the design of novel pharmaceuticals and functional materials. While direct experimental data remains limited, the foundational principles of electronic effects, supplemented by data from its 4-bromo isomer, provide a robust framework for understanding and predicting the chemical behavior of this intriguing molecule.

References

- 1. Page loading... [guidechem.com]

- 2. zhonghanchemical.com [zhonghanchemical.com]

- 3. This compound CAS#: 1262198-07-1 [amp.chemicalbook.com]

- 4. 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 3-Bromo-2,6-difluoroaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2,6-difluoroaniline in common organic solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes qualitative information from structurally similar halogenated anilines to provide a robust predictive assessment. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility using the gravimetric method and includes a visual workflow to guide the experimental process.

Introduction

This compound is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). The strategic placement of bromine and fluorine atoms on the aniline ring imparts unique chemical properties that are leveraged in organic synthesis. A thorough understanding of the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for the formulation of solutions for analytical applications.

This guide addresses the current information gap by providing an estimated solubility profile and a practical, detailed methodology for its experimental determination.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 651735-86-9 | - |

| Molecular Formula | C₆H₄BrF₂N | - |

| Molecular Weight | 208.01 g/mol | - |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | Not widely reported | [2] |

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the aromatic and halogenated nature of this compound suggests a favorable interaction with a range of organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents.

The following table provides an estimated qualitative and quantitative solubility profile for this compound. It is critical to note that these values are predictive and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | Soluble | > 10 |

| Ethanol | Polar Protic | Soluble | > 10 |

| Acetone | Polar Aprotic | Very Soluble | > 20 |

| Ethyl Acetate | Polar Aprotic | Soluble | 5 - 15 |

| Dichloromethane | Polar Aprotic | Soluble | 5 - 15 |

| Chloroform | Polar Aprotic | Soluble | > 10 |

| Diethyl Ether | Polar Aprotic | Soluble | 5 - 15 |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | > 20 |

| Toluene | Non-polar | Moderately Soluble | 1 - 5 |

| Hexane | Non-polar | Sparingly Soluble | < 1 |

| Water | Polar Protic | Sparingly Soluble | < 0.1 |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[5][6][7] It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle by letting the vial stand undisturbed in the constant temperature bath for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C).

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

-

Record the final weight of the dish/vial with the dried solute.

-

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [ (W₂ - W₁) / V ] * 100

Where:

-

W₁ is the initial weight of the empty evaporating dish/vial (g).

-

W₂ is the final weight of the evaporating dish/vial with the dried solute (g).

-

V is the volume of the filtered supernatant taken for analysis (mL).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents based on the properties of structurally similar compounds. While the provided solubility table offers a useful starting point for experimental design, it is imperative that these values are confirmed through rigorous experimental determination. The detailed gravimetric method protocol and the accompanying workflow diagram offer a clear and reliable framework for researchers to obtain accurate and reproducible solubility data. Such data is indispensable for the effective utilization of this compound in synthetic chemistry and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. China 4-Bromo-2,6-difluoroaniline CAS:67567-26-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. benchchem.com [benchchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

The Strategic Utility of 3-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of medicinal chemistry. Among these, 3-Bromo-2,6-difluoroaniline has emerged as a versatile and highly valuable building block. Its unique substitution pattern—a bromine atom positioned for facile cross-coupling reactions and two fluorine atoms that modulate physicochemical properties—provides a powerful tool for the synthesis of complex, biologically active molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other targeted therapies. We will delve into its synthesis, reactivity, and its application in the generation of novel therapeutic agents, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Synthetic Versatility

This compound (CAS: 1262198-07-1) is a substituted aniline with a molecular weight of 208.01 g/mol .[1] The presence of the two fluorine atoms ortho to the amino group significantly lowers the pKa of the aniline, influencing its reactivity and potential for hydrogen bonding interactions in a biological target. More importantly, the fluorine atoms can enhance metabolic stability and membrane permeability of derivative compounds. The bromine atom at the 3-position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).

Application in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aniline scaffold is a well-established "privileged" structure in the design of kinase inhibitors, often serving as a hinge-binding motif. The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors.

Case Study: Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

A notable application of this compound is in the development of inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases. A patent application discloses a series of potent CSF-1R inhibitors synthesized from this starting material. The core scaffold is constructed via a Suzuki-Miyaura coupling reaction, demonstrating the utility of the bromo-substituent.

Table 1: CSF-1R Inhibitory Activity of Compounds Derived from this compound

| Compound ID | CSF-1R IC50 (nM) |

| Example 1 | 15 |

| Example 2 | 25 |

| Example 3 | 10 |

| Example 4 | 30 |

Data extracted from patent US20140288075A1. The specific structures of the examples are detailed within the patent.

The synthesis of these inhibitors highlights a common and effective strategy for elaborating the this compound core.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative example of how the bromine atom on the this compound ring can be functionalized.

Materials:

-

This compound

-

Arylboronic acid or ester (e.g., (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., 1,4-dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

While a direct synthesis of a marketed drug from this compound is not yet prominent, the synthetic routes towards potent CDK inhibitors using a closely related analog, 4-bromo-2,6-difluoroaniline, provide a valuable blueprint. The synthesis of Abemaciclib, a CDK4/6 inhibitor, showcases a multi-step sequence that can be conceptually applied to the 3-bromo isomer.

This synthetic strategy typically involves an initial condensation reaction to form a heterocyclic core, followed by further functionalization of the bromo-difluoroaniline moiety. A key concluding step is often a Buchwald-Hartwig amination to install a side chain crucial for biological activity.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol illustrates the introduction of an amine substituent at the position of the bromine atom.

Materials:

-

Aryl bromide (derived from this compound)

-

Amine

-

Palladium precatalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP or Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), the palladium precatalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.4 eq.) in a reaction vessel.

-

Add the anhydrous, deoxygenated solvent.

-

Add the amine (1.2 eq.) to the mixture.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Potential in Targeting Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. The this compound scaffold can serve as a template for the development of PPI inhibitors. The ability to introduce diverse functionality through cross-coupling reactions allows for the creation of molecules that can mimic the key "hotspot" residues at a PPI interface. The difluoroaniline core can be oriented to project substituents into specific pockets on a protein surface, disrupting the binding of its natural partner. While specific examples are still emerging, the synthetic tractability of this building block makes it a prime candidate for library synthesis and screening against various PPI targets.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a readily functionalizable bromine atom and modulating fluorine atoms provides a robust platform for the synthesis of novel therapeutic agents. As demonstrated by its application in the development of CSF-1R inhibitors and the transferable synthetic strategies from related CDK inhibitors, this scaffold holds significant promise for the discovery of new drugs targeting a range of diseases. The continued exploration of its synthetic potential, particularly in the challenging area of PPI inhibition, is likely to yield further breakthroughs in the field of drug discovery.

References

3-Bromo-2,6-difluoroaniline: A Versatile Building Block for Advanced Organic Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-difluoroaniline is a halogenated aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern, featuring a reactive bromine atom and two fluorine atoms ortho to a nucleophilic amino group, offers a rich platform for a variety of chemical transformations. While its application in the synthesis of organic semiconductors is an emerging area with limited specific examples in publicly available literature, its structural motifs are highly relevant to the design of novel conjugated materials for electronic applications. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its utility in creating building blocks for advanced organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and for the purification of its derivatives.

| Property | Value |

| CAS Number | 1262198-07-1 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not widely reported |

| Boiling Point | Predicted: 203.6 ± 35.0 °C at 760 mmHg |

| Density | Predicted: 1.788 ± 0.06 g/cm³ |

Synthetic Utility and Key Reactions

The strategic placement of the bromine, fluorine, and amino groups on the aniline ring allows for a range of selective chemical modifications, making this compound a valuable precursor for creating more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of conjugated polymers and small molecules for organic electronics.

A generalized workflow for a Suzuki coupling reaction involving this compound is depicted below. This reaction is a powerful tool for forming carbon-carbon bonds.

Figure 1: Generalized workflow for a Suzuki coupling reaction.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, which is essential for synthesizing triarylamine-based hole-transport materials.

Figure 2: Generalized workflow for a Buchwald-Hartwig amination.

Functionalization of the Amino Group

The amino group of this compound can be readily functionalized through various reactions, including acylation, alkylation, and diazotization, providing another avenue for modifying the electronic properties and extending the conjugation of the resulting molecules.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), an appropriate arylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent system, typically a mixture of toluene and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like XPhos (0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is then heated to a temperature between 80 and 120 °C and stirred vigorously. The progress of the reaction is monitored by TLC or GC-MS. After the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is purified by column chromatography.

Potential Applications in Organic Semiconductors

Although direct evidence is scarce, the structural features of this compound suggest its potential as a building block for various classes of organic semiconductors.

-

Hole-Transport Materials (HTMs): The aniline moiety is a common core for HTMs. Through Buchwald-Hartwig amination, extended triarylamine structures can be synthesized. The fluorine atoms can help to lower the HOMO energy level of the resulting material, which can improve its stability and facilitate better energy level alignment with the perovskite layer in solar cells.

-

Organic Field-Effect Transistors (OFETs): The ability to form extended conjugated systems through cross-coupling reactions makes derivatives of this compound potential candidates for the active layer in OFETs. The fluorine substitution can influence the molecular packing and charge transport properties of the material.

-

Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could serve as host materials or as components of emissive layers in OLEDs. The electronic properties can be tuned by appropriate chemical modifications to achieve desired emission colors and device efficiencies.

The logical relationship for the potential development of organic semiconductors from this compound is illustrated below.

In-Depth Technical Guide: Safety and Handling of 3-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2,6-difluoroaniline (CAS No. 1262198-07-1). The information herein is compiled from various safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and drug development environment.

Chemical Identification and Physical Properties

This compound is a halogenated aniline derivative.[1] While specific, experimentally determined physical properties for this compound are not consistently available, predicted values and data from supplier specifications provide a general characterization.

| Property | Value | Source |

| CAS Number | 1262198-07-1 | [2][3] |

| Molecular Formula | C₆H₄BrF₂N | [3] |

| Molecular Weight | 208.01 g/mol | [3] |

| Appearance | Off-white to light brown solid | [1] |

| Boiling Point | 203.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.74 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is based on data for the compound itself and structurally similar chemicals.

GHS Pictograms:

Hazard Statements:

| Code | Statement | Source |

| H302 | Harmful if swallowed. | [4][5][6] |

| H312 | Harmful in contact with skin. | [4][5][6] |

| H315 | Causes skin irritation. | [2][4][5][6] |

| H319 | Causes serious eye irritation. | [2][4][5][6] |

| H332 | Harmful if inhaled. | [4][5][6] |

| H335 | May cause respiratory irritation. | [4][5] |

Precautionary Statements:

A comprehensive set of precautionary statements is essential for the safe handling of this compound.

| Code | Statement | Source |

| Prevention | ||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5][7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [4][5][7] |

| P270 | Do not eat, drink or smoke when using this product. | [4][5][7] |

| P271 | Use only outdoors or in a well-ventilated area. | [4][5][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5][7] |

| Response | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [7] |

| P330 | Rinse mouth. | [4][7] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [4] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [4] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [4][7] |

| Storage | ||

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][7][8] |

| P405 | Store locked up. | [4][5][8] |

| Disposal | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][7][8] |

Toxicological Information

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

-

Skin Corrosion/Irritation: Causes skin irritation.[2][4][5][6] Symptoms may include redness, itching, and pain.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5][6] Symptoms may include redness, watering, and itching.[4]

-

Respiratory or Skin Sensitization: No specific data available.

-

Germ Cell Mutagenicity: No specific data available.

-

Carcinogenicity: No specific data available.

-

Reproductive Toxicity: No specific data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

-

Specific Target Organ Toxicity (Repeated Exposure): No specific data available.

-

Aspiration Hazard: No specific data available.

Experimental Protocols

Handling Protocol

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] A designated area for handling this compound should be established.

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[9] |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects eyes from dust particles and splashes of solutions containing the compound.[9] |

| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs. | Protects the skin from accidental spills and contamination.[9] |

| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[9] |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] If not breathing, give artificial respiration.[4] Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash with plenty of soap and water.[4][7] If skin irritation persists, call a physician. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4][5][7] Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately. |

Emergency Response Logic

Caption: Emergency first aid response for exposure to this compound.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[7] The spill area should be decontaminated with a suitable solvent, followed by washing with soap and water.

-

Major Spills: For larger spills, or if the material is in solution, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8] Prevent the spill from entering drains or waterways.[8] Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation:

-

Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic solids.

-

Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

-

Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

-

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

-

Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[4][7][8]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][10] Protect from light.[1] Recommended storage temperature is 2-8°C.[1]

-

Stability: The compound is stable under recommended storage conditions. Some sources indicate it may be air-sensitive.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] For larger fires, water spray or fog may be used.[8]

-

Specific Hazards: The compound is combustible.[8] Upon combustion, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[7]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier and conduct a thorough risk assessment before handling this compound.

References

- 1. This compound CAS#: 1262198-07-1 [amp.chemicalbook.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-6-chloro-2-fluoroaniline | C6H4BrClFN | CID 66954501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocol for Suzuki Coupling Reaction of 3-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[1] Fluorinated biarylanilines, the products of coupling reactions with substrates like 3-Bromo-2,6-difluoroaniline, are of significant interest in medicinal chemistry. The incorporation of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6][7]

This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar and electronically demanding substrates, such as other ortho-bromoanilines and fluorinated aryl bromides.[1][8]

Data Presentation: Reaction Conditions Summary

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For an electron-deficient and sterically hindered substrate such as this compound, careful optimization is crucial. The following tables summarize typical reaction conditions that have proven effective for similar challenging couplings and serve as a starting point for optimization.

Table 1: Recommended Catalyst and Ligand Combinations

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Notes |

| 1 | Pd(PPh₃)₄ (3-5) | - | A common and often effective catalyst for a range of Suzuki couplings. |

| 2 | Pd₂(dba)₃ (1-3) | PPh₃ (4-12) | A versatile catalyst system generated in situ. |

| 3 | Pd(OAc)₂ (2-5) | SPhos (4-10) | SPhos is a bulky phosphine ligand often used for challenging substrates.[2] |

| 4 | PdCl₂(dppf) (3-5) | - | Effective for a variety of cross-coupling reactions. |

| 5 | CataCXium® A Pd G3 (3-5) | - | A pre-formed palladacycle that has shown high efficacy for ortho-substituted bromoanilines.[1] |

Table 2: Recommended Base and Solvent Systems

| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Notes |

| 1 | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | A standard and widely used system. |

| 2 | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 90-110 | A slightly stronger base, often beneficial for less reactive substrates.[2] |

| 3 | Cs₂CO₃ (2-3) | 2-MeTHF | 70-90 | Cesium carbonate is a strong inorganic base that can enhance reaction rates.[1] |

| 4 | NaOEt (2) | Benzene | 80 | An alternative basic condition.[2] |

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative coupling partner. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different arylboronic acids to achieve optimal yields.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

-

-

Addition of Catalyst and Solvents:

-

Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-2,6-difluoroaniline.

-

Mandatory Visualizations

Experimental Workflow

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: Inhibition of PD-1/PD-L1 Pathway by Biaryl Compounds

Biaryl scaffolds, the products of the Suzuki coupling reaction, are prevalent in many drug molecules.[8] One important area of drug development is the inhibition of immune checkpoints, such as the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway. Small molecule inhibitors containing biaryl motifs can disrupt the PD-1/PD-L1 interaction, which is a mechanism exploited by some cancer cells to evade the immune system. This disruption can restore the anti-tumor activity of T-cells.

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl compound.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]